molecular formula C41H41O9P B13861304 Dibenzyl (((2R,3R,4S,5R)-3,4,5-Tris(benzyloxy)-6-oxotetrahydro-2H-pyran-2-yl)methyl) Phosphate

Dibenzyl (((2R,3R,4S,5R)-3,4,5-Tris(benzyloxy)-6-oxotetrahydro-2H-pyran-2-yl)methyl) Phosphate

Cat. No.: B13861304
M. Wt: 708.7 g/mol
InChI Key: DEELTHOQFSNAIO-OPGJLUCNSA-N
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Description

Dibenzyl (((2R,3R,4S,5R)-3,4,5-Tris(benzyloxy)-6-oxotetrahydro-2H-pyran-2-yl)methyl) Phosphate is a complex organic compound that features a tetrahydropyran ring with multiple benzyloxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dibenzyl (((2R,3R,4S,5R)-3,4,5-Tris(benzyloxy)-6-oxotetrahydro-2H-pyran-2-yl)methyl) Phosphate typically involves multiple steps. One common approach is the protection of hydroxyl groups followed by phosphorylation. The reaction conditions often include the use of protecting groups such as benzyl groups to prevent unwanted reactions at specific sites .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

Dibenzyl (((2R,3R,4S,5R)-3,4,5-Tris(benzyloxy)-6-oxotetrahydro-2H-pyran-2-yl)methyl) Phosphate can undergo various types of chemical reactions, including:

    Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the benzyloxy protecting groups.

    Substitution: The phosphate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the benzyloxy groups would yield benzaldehyde or benzoic acid derivatives, while reduction would yield the deprotected tetrahydropyran derivative.

Scientific Research Applications

Chemistry

In chemistry, Dibenzyl (((2R,3R,4S,5R)-3,4,5-Tris(benzyloxy)-6-oxotetrahydro-2H-pyran-2-yl)methyl) Phosphate is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving phosphate esters. Its structure makes it a useful probe for investigating biochemical processes.

Medicine

In medicinal chemistry, derivatives of this compound may be explored for their potential therapeutic properties. The presence of the phosphate group suggests possible applications in drug design, particularly for targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound could be used in the development of new materials with unique properties, such as polymers or coatings that benefit from its structural features.

Mechanism of Action

The mechanism of action of Dibenzyl (((2R,3R,4S,5R)-3,4,5-Tris(benzyloxy)-6-oxotetrahydro-2H-pyran-2-yl)methyl) Phosphate involves its interaction with molecular targets through its phosphate group. This group can form strong interactions with enzymes or receptors, influencing their activity. The benzyloxy groups may also play a role in stabilizing the compound’s interactions with its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dibenzyl (((2R,3R,4S,5R)-3,4,5-Tris(benzyloxy)-6-oxotetrahydro-2H-pyran-2-yl)methyl) Phosphate is unique due to its combination of a tetrahydropyran ring with multiple benzyloxy groups and a phosphate ester. This combination provides a versatile platform for chemical modifications and applications in various fields.

Properties

Molecular Formula

C41H41O9P

Molecular Weight

708.7 g/mol

IUPAC Name

dibenzyl [(2R,3R,4S,5R)-6-oxo-3,4,5-tris(phenylmethoxy)oxan-2-yl]methyl phosphate

InChI

InChI=1S/C41H41O9P/c42-41-40(46-28-34-20-10-3-11-21-34)39(45-27-33-18-8-2-9-19-33)38(44-26-32-16-6-1-7-17-32)37(50-41)31-49-51(43,47-29-35-22-12-4-13-23-35)48-30-36-24-14-5-15-25-36/h1-25,37-40H,26-31H2/t37-,38-,39+,40-/m1/s1

InChI Key

DEELTHOQFSNAIO-OPGJLUCNSA-N

Isomeric SMILES

C1=CC=C(C=C1)CO[C@@H]2[C@H](OC(=O)[C@@H]([C@H]2OCC3=CC=CC=C3)OCC4=CC=CC=C4)COP(=O)(OCC5=CC=CC=C5)OCC6=CC=CC=C6

Canonical SMILES

C1=CC=C(C=C1)COC2C(OC(=O)C(C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)COP(=O)(OCC5=CC=CC=C5)OCC6=CC=CC=C6

Origin of Product

United States

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